2-Iodo-4-methoxybenzoyl chloride
Overview
Description
2-Iodo-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6ClIO2 and a molecular weight of 296.49 g/mol . It belongs to the class of benzoyl chlorides and is characterized by the presence of an iodine atom at the second position and a methoxy group at the fourth position on the benzene ring . This compound is a white crystalline solid and is commonly used in organic synthesis due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methoxybenzoyl chloride can be synthesized through various synthetic routes. One common method involves the iodination of 4-methoxybenzoic acid followed by conversion to the corresponding acid chloride . The iodination step typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 2-iodo-4-methoxybenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions or in the presence of a catalyst.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Produces corresponding amides, esters, or thioesters depending on the nucleophile used.
Suzuki-Miyaura Coupling: Results in the formation of biaryl compounds.
Scientific Research Applications
2-Iodo-4-methoxybenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential biological activity and used in the development of pharmaceuticals.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Environmental Chemistry: Utilized in the study of environmental pollutants and their degradation.
Mechanism of Action
The mechanism of action of 2-iodo-4-methoxybenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules . The iodine atom also allows for further functionalization through coupling reactions, expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the iodine atom, making it less versatile in coupling reactions.
2-Methoxybenzoyl chloride: Similar structure but with the methoxy group at the ortho position, affecting its reactivity and applications.
4-Iodobenzoyl chloride: Similar structure but lacks the methoxy group, influencing its chemical properties and reactivity.
Uniqueness
2-Iodo-4-methoxybenzoyl chloride is unique due to the presence of both the iodine atom and the methoxy group on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-iodo-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNKFOJFQPPUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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